[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
Description
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is a synthetic organic compound characterized by a hybrid structure combining a 6-chloropyridine-3-carboxylate ester moiety and a 1-cyanocyclohexyl-substituted glycinamide group. This compound is likely utilized as an intermediate in pharmaceutical synthesis, given its structural similarity to intermediates described in patent literature for kinase inhibitors such as AZD1152 . Key features include:
- Cyanocyclohexyl group: Contributes steric bulk and lipophilicity, which may influence solubility and metabolic stability.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c16-12-5-4-11(8-18-12)14(21)22-9-13(20)19-15(10-17)6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNBTIIQHTWDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyanocyclohexyl Intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to form the 1-cyanocyclohexylamine intermediate.
Coupling with 6-Chloropyridine-3-carboxylic Acid: The intermediate is then coupled with 6-chloropyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the Final Product: The final step involves the reaction of the coupled product with an appropriate oxoethylating agent under mild conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and specialty chemicals. Its versatility makes it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with AZD1152 Intermediates
The compound shares synthetic relevance with intermediates used in AZD1152 (a polo-like kinase inhibitor). Key differences include:
The cyanocyclohexyl group in the target compound may confer greater metabolic resistance compared to ethyl or fluorophenyl groups due to steric shielding of the amide bond .
Comparison with Surfactants and Cosmetic Ingredients
lists compounds with amide/ester functionalities (e.g., COCOBETAINAMIDO AMPHOPROPIONATE), but these are structurally distinct due to:
- Alkyl Chain Presence : Surfactants prioritize long alkyl chains (e.g., coco alkyl) for micelle formation, unlike the aromatic pyridine in the target compound.
- Ionizable Groups: Surfactants often include quaternary ammonium or betaine groups for solubility, whereas the cyanocyclohexyl group is non-ionic and hydrophobic .
Research Findings and Hypothetical Data
Reactivity and Stability
- Hydrolysis Sensitivity: The ester group is more prone to hydrolysis than AZD1152’s phosphate ester, but the electron-withdrawing chlorine atom may slow this process compared to non-halogenated pyridines.
- Cyanamide Stability: The cyanocyclohexyl group likely reduces oxidation compared to primary amines (e.g., ethylamine in AZD1152 intermediates) .
Physicochemical Properties (Hypothetical)
| Parameter | Target Compound | 6-Fluoropyridine-3-Carboxylate Analog | Cyclohexylamide (Non-Cyano) |
|---|---|---|---|
| LogP | ~2.5 | ~1.8 | ~2.0 |
| Aqueous Solubility | Low | Moderate | Low |
| Metabolic Half-Life | High | Moderate | Moderate |
Biological Activity
The compound [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is a derivative of pyridine known for its potential biological activities. This article reviews the biological activity of this compound, including its anticancer properties, antibacterial effects, and mechanisms of action based on various studies.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related pyridine derivatives can inhibit the growth of various cancer cell lines, including ovarian carcinoma (A2780) and cisplatin-resistant variants (A2780cisR). The mechanism often involves the inhibition of ribonucleotide reductase (RNR), which is crucial for DNA synthesis in cancer cells.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triapine | A2780 | 0.67 | RNR inhibition |
| This compound | A2780cisR | TBD | TBD |
| Cu(II) Complex | A2780 | 157 | RNR inhibition and Fe chelation |
Note: TBD = To Be Determined
Antibacterial Activity
The compound also exhibits antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest that these compounds can effectively inhibit bacterial growth.
Table 2: Antibacterial Activity
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 5 |
| Cu(II) Complex | Staphylococcus aureus | 2 |
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Ribonucleotide Reductase (RNR) : This enzyme is vital for DNA synthesis. Inhibition leads to decreased proliferation in cancer cells.
- Metal Chelation : Many pyridine derivatives can chelate metal ions, disrupting cellular processes and leading to increased oxidative stress.
- Induction of Apoptosis : Certain studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study on Ovarian Cancer : A study involving a series of pyridine derivatives demonstrated significant reductions in tumor size in mouse models when treated with these compounds.
- Antibacterial Efficacy : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of pyridine derivatives, resulting in notable reductions in bacterial load.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
